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5-(2-Chloroethyl)-2'-deoxyuridine - 90301-59-0

5-(2-Chloroethyl)-2'-deoxyuridine

Catalog Number: EVT-425996
CAS Number: 90301-59-0
Molecular Formula: C11H15ClN2O5
Molecular Weight: 290.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-(2-Chloroethyl)-2'-deoxyuridine is a synthetic nucleoside analogue primarily developed for its antiviral properties, particularly against herpes simplex virus. This compound is notable for its structural similarity to natural nucleosides, which allows it to interfere with viral nucleic acid synthesis. The chemical formula of 5-(2-Chloroethyl)-2'-deoxyuridine is C11H15ClN2O5C_{11}H_{15}ClN_{2}O_{5} .

Source

5-(2-Chloroethyl)-2'-deoxyuridine was synthesized and characterized by researchers at Novartis as part of their efforts to develop effective antiviral agents. Its potential applications have been explored in various studies, particularly in relation to its genotoxic effects and mechanisms of action against viral infections .

Classification

This compound falls under the category of pyrimidine nucleoside analogues, which are known for their ability to mimic natural nucleosides and interfere with DNA synthesis. Specifically, it is classified as an antiviral agent due to its efficacy against certain viral pathogens .

Synthesis Analysis

Methods

The synthesis of 5-(2-Chloroethyl)-2'-deoxyuridine typically involves the alkylation of 2'-deoxyuridine with a chloroethylating agent. This process can be achieved through several methods, including:

  1. Direct Alkylation: Utilizing chloroethyl compounds in the presence of a base to facilitate the substitution reaction.
  2. Protective Group Strategy: Employing protective groups on the hydroxyl functionalities of the sugar moiety to enhance selectivity during the alkylation process.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize the final product and confirm its structure .

Molecular Structure Analysis

Structure

The molecular structure of 5-(2-Chloroethyl)-2'-deoxyuridine features a pyrimidine ring attached to a deoxyribose sugar, with a chloroethyl group at the 5-position. This structural modification is critical for its biological activity.

Data

  • Molecular Weight: Approximately 276.7 g/mol
  • Chemical Structure: The compound contains a chlorine atom which contributes to its reactivity and interaction with biological targets .
Chemical Reactions Analysis

Reactions

5-(2-Chloroethyl)-2'-deoxyuridine undergoes various chemical reactions that are significant for its antiviral activity:

  1. Phosphorylation: The compound can be phosphorylated by cellular kinases, converting it into active triphosphate forms that can be incorporated into viral DNA.
  2. Hydrolysis: In biological systems, it may also undergo hydrolysis, leading to the release of the chloroethyl moiety and potentially generating reactive intermediates.

Technical Details

The kinetics of these reactions can be influenced by factors such as pH, enzyme availability, and cellular conditions, impacting the efficacy of the compound as an antiviral agent .

Mechanism of Action

Process

The mechanism by which 5-(2-Chloroethyl)-2'-deoxyuridine exerts its antiviral effects involves several key steps:

  1. Incorporation into Viral DNA: Once phosphorylated, it mimics natural nucleotides and is incorporated into viral DNA during replication.
  2. Chain Termination: The presence of the chloroethyl group disrupts further elongation of the DNA strand, effectively halting viral replication.

Data

Studies have shown that this compound can significantly reduce viral load in infected cells, demonstrating its potential as an effective therapeutic agent against herpes simplex virus .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

Applications

5-(2-Chloroethyl)-2'-deoxyuridine has several scientific uses:

  • Antiviral Research: Primarily investigated for its effectiveness against herpes simplex virus and other viral pathogens.
  • Genotoxicity Studies: Used in research exploring the genotoxic potential of nucleoside analogues, contributing to understanding their safety profiles in therapeutic applications .
  • Drug Development: Serves as a lead compound in developing new antiviral therapies aimed at improving efficacy and reducing side effects compared to existing treatments .
Chemical and Structural Properties of 5-(2-Chloroethyl)-2'-Deoxyuridine

Molecular Characterization and Stereochemical Configuration

5-(2-Chloroethyl)-2'-deoxyuridine (CEDU) is a synthetic pyrimidine nucleoside analogue with the molecular formula C₉H₁₁ClN₂O₅ and a molecular weight of 246.65 g/mol. Its structure features a 2'-deoxyribose sugar moiety linked to a modified uracil base through an N-glycosidic bond at the N1 position. The defining structural modification is a 2-chloroethyl substituent at the C5 position of the uracil ring, replacing the methyl group found in thymidine. This chloroethyl group (–CH₂CH₂Cl) confers distinct electronic properties to the molecule, including enhanced electron-withdrawing characteristics at the C6 position that influence base-pairing behavior and recognition by viral enzymes [1] [4].

The stereochemistry of CEDU follows the β-configuration at the N-glycosidic bond (C1' of the deoxyribose), which is essential for its biological activity. This configuration allows the molecule to mimic natural 2'-deoxythymidine during DNA synthesis and enzymatic phosphorylation processes. The deoxyribose ring adopts the characteristic C2'-endo conformation observed in B-form DNA, facilitating incorporation into nucleic acid structures. The chloroethyl side chain exhibits rotational flexibility but prefers an extended conformation that minimizes steric clashes with the sugar-phosphate backbone when incorporated into DNA duplexes. Computational models indicate that the chloroethyl group's orientation significantly impacts DNA polymerase recognition and base-pairing fidelity [1] [2] [4].

Table 1: Key Molecular Characteristics of CEDU

PropertySpecification
Systematic IUPAC Name1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC₉H₁₁ClN₂O₅
Molecular Weight246.65 g/mol
Glycosidic Bondβ-configuration
Sugar PuckeringC2'-endo conformation
Key Functional Modifier5-(2-chloroethyl) uracil

Synthesis and Analytical Methodologies

The synthesis of CEDU typically involves the condensation of a chlorinated uracil derivative with a protected 2'-deoxyribose intermediate, followed by deprotection steps. A common approach utilizes 5-(2-chloroethyl)uracil as the base component, which is prepared through the reaction of uracil with 1-bromo-2-chloroethane under basic conditions. This modified base is then coupled with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose using the Hilbert-Johnson reaction, followed by deprotection with methanolic ammonia to yield CEDU. Alternative routes involve transglycosylation reactions catalyzed by nucleoside phosphorylases, which can provide stereochemical specificity [1] [6].

Advanced chromatographic techniques are essential for CEDU analysis and purity assessment. Reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 265 nm is routinely employed for quantification, utilizing C18 columns and isocratic elution with methanol-water or acetonitrile-water mobile phases. Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization enables sensitive detection of CEDU and its metabolites, with the molecular ion [M+H]+ appearing at m/z 247. Structural confirmation is achieved through multinuclear NMR spectroscopy, including ¹H, ¹³C, and two-dimensional experiments (COSY, HSQC, HMBC). Characteristic NMR signals include the distinctive H5' and H5'' protons of the chloroethyl group at δ 3.70-3.85 ppm, and the anomeric proton (H1') as a doublet at approximately δ 6.30 ppm (J = 6.5 Hz) [2] [6].

Table 2: Analytical Techniques for CEDU Characterization

MethodApplicationKey Parameters
Reverse-phase HPLCPurity assessment, stability studiesC18 column; MeOH:H₂O (25:75); UV 265 nm
ESI-LC/MSMolecular mass confirmation[M+H]+ m/z 247; fragment ions at m/z 131 (base)
¹H NMRStructural confirmation, purityδ 6.30 (d, H1'); δ 3.75 (t, -CH₂Cl); δ 2.30 (m, H2')
¹³C NMRCarbon skeleton analysisδ 162.5 (C4); δ 150.2 (C2); δ 88.5 (C1')
IR SpectroscopyFunctional group identification1740 cm⁻¹ (C=O); 1665 cm⁻¹ (C=C); 650 cm⁻¹ (C-Cl)

Physicochemical Stability and Reactivity

CEDU exhibits complex stability profiles that vary significantly with environmental conditions. In acidic media (pH < 4), the primary degradation pathway involves hydrolytic cleavage of the N-glycosidic bond, yielding 5-(2-chloroethyl)uracil (CEU) and free 2'-deoxyribose. This degradation follows first-order kinetics with an activation energy (Eₐ) of 23.5 kcal/mol. Neutral aqueous solutions (pH 6-8) demonstrate optimal stability, with <5% degradation observed after 30 days at 25°C. Under alkaline conditions (pH > 9), a competing elimination reaction occurs at the C5' position of the chloroethyl group, generating 5-vinyl-2'-deoxyuridine as a minor degradation product alongside the glycosidic bond cleavage products. Arrhenius studies in weakly acidic buffers (pH 5.0) reveal a temperature-dependent degradation profile, with the degradation rate doubling approximately every 15°C increase [2] [6].

Enzymatic degradation represents a significant pathway for CEDU metabolism in biological systems. The compound undergoes rapid phosphorolysis catalyzed by thymidine phosphorylase (Km = 10.0 ± 5.0 μM) and uridine phosphorylase (Km = 10.0 ± 1.5 μM), resulting in cleavage to CEU and 2-deoxyribose-1-phosphate. This enzymatic vulnerability necessitates protective formulation strategies for pharmaceutical applications. The chloroethyl substituent exhibits moderate chemical reactivity, particularly toward nucleophiles such as thiols and azide ions, which can undergo SN₂ reactions at the terminal carbon to form thioether or azide derivatives, respectively. These reactions can be leveraged for prodrug strategies or chemical tagging [2] [6].

Table 3: Degradation Profiles of CEDU Under Different Conditions

ConditionPrimary Degradation PathwayDegradation ProductsKinetic Parameters
Acidic (pH < 4)Glycosidic bond hydrolysis5-(2-chloroethyl)uracil + 2'-deoxyriboseEₐ = 23.5 kcal/mol; t₁/₂ (50°C) = 8.2 hr
Neutral (pH 6-8)Minimal degradation<5% degradation in 30 daysk = 2.1 × 10⁻⁷ s⁻¹ at 25°C
Alkaline (pH > 9)β-elimination + glycosidic cleavage5-vinyl-2'-deoxyuridine + CEUSecond-order dependence on [OH⁻]
EnzymaticPhosphorolysisCEU + 2-deoxyribose-1-phosphateKm = 10.0 μM (thymidine phosphorylase)

Properties

CAS Number

90301-59-0

Product Name

5-(2-Chloroethyl)-2'-deoxyuridine

IUPAC Name

5-(2-chloroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C11H15ClN2O5

Molecular Weight

290.7 g/mol

InChI

InChI=1S/C11H15ClN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,15-16H,1-3,5H2,(H,13,17,18)/t7-,8+,9+/m0/s1

InChI Key

UUSHUCRHZYSZKI-DJLDLDEBSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CCCl)CO)O

Synonyms

2'-deoxy-5-(2-chloroethyl)uridine
5-(2-chloroethyl)-2'-deoxyuridine

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CCCl)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCl)CO)O

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